molecular formula C10H10FNO2 B1492594 1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2098106-08-0

1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B1492594
CAS No.: 2098106-08-0
M. Wt: 195.19 g/mol
InChI Key: ZRRHDVPHSBVDMO-UHFFFAOYSA-N
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Description

1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-catalyzed Cyclization for Heterocyclic Compounds

Research demonstrates the utility of palladium-catalyzed cyclization involving bromopyridine carbaldehydes, which could be analogous to the reactivity of the fluoropyridinyl compound . Such cyclizations afford heterocyclic compounds with potential pharmaceutical relevance (Cho & Kim, 2008).

Synthesis of Fluorinated Pyrroles

The synthesis of fluorinated pyrroles from bromomethyl pyrrolines, utilizing electrophilic difluorination, highlights a pathway to access fluorinated heterocycles. This methodology may provide insights into the manipulation of similar fluoropyridinyl compounds for the synthesis of new materials or pharmaceuticals (Surmont et al., 2009).

Ionic Liquid-Mediated Knoevenagel Condensation

Ionic liquids offer a green chemistry approach to condensation reactions, including those involving aldehydes similar to the compound of interest. This reflects the compound's potential applicability in environmentally friendly synthetic processes (Hangarge, Jarikote, & Shingare, 2002).

Photochemical Formation of Oxetanes

The photochemistry involved in the formation of oxetanes from aldehydes and ketones, including cyclopropane carbaldehydes, underscores the potential for generating cyclic compounds with unique properties. This could hint at applications in developing novel photo-responsive materials or pharmaceuticals (Funke & Cerfontain, 1976).

Cobalt-Catalyzed Fluoroallylation

Cobalt-catalyzed reactions involving difluorinated cyclopropanes, similar to the fluoropyridinyl cyclopropane structure, demonstrate innovative methods for constructing fluorinated compounds, potentially offering new avenues in pharmaceutical synthesis or material science (Ai et al., 2022).

Properties

IUPAC Name

1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-5-12-9(8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRHDVPHSBVDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=C(C=CC=N2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
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1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.